3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-phenyl-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one is a complex organic compound with the molecular formula C18H17N3O3S . This compound is characterized by its unique triazine ring structure, which is often associated with various biological and chemical activities. It is used in various scientific research fields due to its diverse chemical properties.
Métodos De Preparación
The synthesis of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-(2-methoxyphenoxy)ethylthiol with a suitable triazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace existing substituents. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products
Aplicaciones Científicas De Investigación
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparación Con Compuestos Similares
3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one can be compared with other similar compounds such as:
5-[2-(2-methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole: This compound shares a similar structure but has a tetrazole ring instead of a triazine ring, leading to different chemical and biological properties.
2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: This compound has a similar methoxyphenoxy group but differs in its overall structure and reactivity. The uniqueness of 3-[2-(2-methoxyphenoxy)ethylthio]-6-phenyl-4H-1,2,4-triazin-5-one lies in its specific triazine ring structure, which imparts distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C18H17N3O3S |
---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
3-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-9-5-6-10-15(14)24-11-12-25-18-19-17(22)16(20-21-18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Clave InChI |
ZWKVGPFWGCOMFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCCSC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.